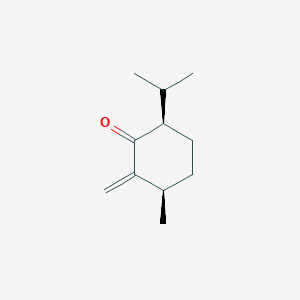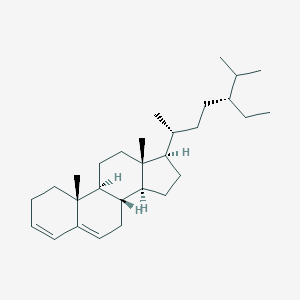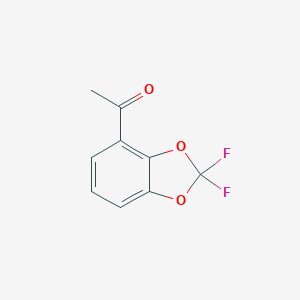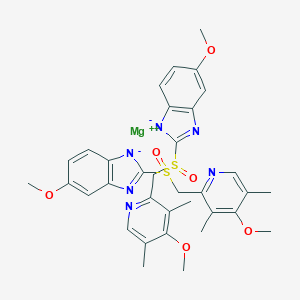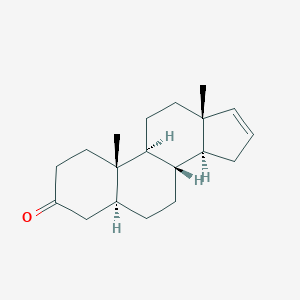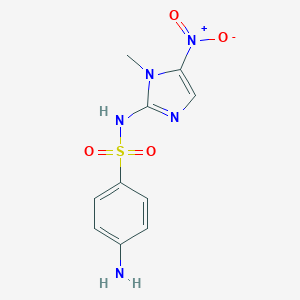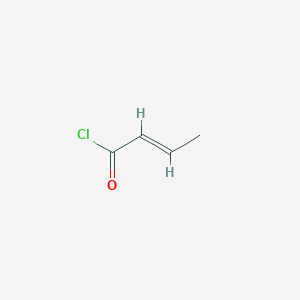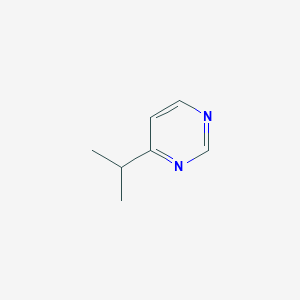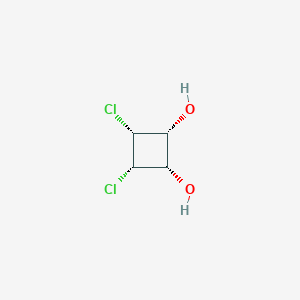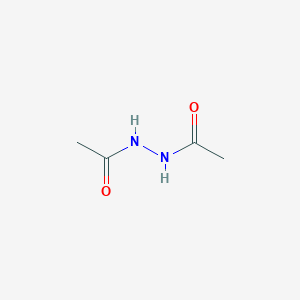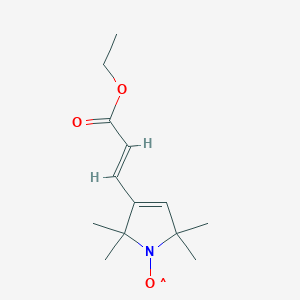
Etpop
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etpop is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. Etpop, also known as 2-(2-ethylthiopropyl)-1H-isoindole-1,3(2H)-dione, is a small molecule that has shown promising results in scientific research.
科学的研究の応用
Etpop has shown potential applications in various fields of scientific research. One of the primary applications of Etpop is in the field of organic electronics. Etpop has been shown to have excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors. Etpop has also shown potential as a fluorescent probe for imaging biological systems. Additionally, Etpop has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
The mechanism of action of Etpop is not fully understood, but it is believed to involve the disruption of cellular processes that are essential for the growth and survival of cancer cells. Etpop has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Etpop has been shown to inhibit the activity of enzymes that are involved in the synthesis of DNA, which is necessary for cancer cell growth.
生化学的および生理学的効果
Etpop has been shown to have several biochemical and physiological effects. In vitro studies have shown that Etpop inhibits the growth of cancer cells and induces apoptosis. Additionally, Etpop has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. Etpop has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using Etpop in lab experiments is its excellent charge transport properties, which make it a promising candidate for use in organic electronic devices. Additionally, Etpop has been shown to be relatively easy to synthesize, which makes it accessible to researchers. However, there are also several limitations to using Etpop in lab experiments. One limitation is that the mechanism of action of Etpop is not fully understood, which makes it difficult to design experiments that target specific cellular processes. Additionally, Etpop has not been extensively studied in vivo, which limits its potential applications in the treatment of diseases.
将来の方向性
There are several future directions for research on Etpop. One direction is to further investigate its potential applications in organic electronics, as it has shown excellent charge transport properties. Another direction is to study its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of Etpop, which may lead to the development of more targeted therapies. Overall, Etpop is a promising compound that has the potential to have significant applications in various fields of scientific research.
合成法
The synthesis of Etpop involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of Etpopbromo-1-(Etpopethylthiopropyl)ethanone with potassium hydroxide to form Etpop(Etpopethylthiopropyl)acrylic acid. The second step involves the reaction of Etpop(Etpopethylthiopropyl)acrylic acid with phthalic anhydride to form Etpop. The synthesis of Etpop is a challenging process that requires careful attention to detail and precise control over reaction conditions.
特性
CAS番号 |
126857-81-6 |
|---|---|
製品名 |
Etpop |
分子式 |
C13H20NO3 |
分子量 |
238.3 g/mol |
InChI |
InChI=1S/C13H20NO3/c1-6-17-11(15)8-7-10-9-12(2,3)14(16)13(10,4)5/h7-9H,6H2,1-5H3/b8-7+ |
InChIキー |
QPYPYSBAQBKSEV-BQYQJAHWSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=CC(N(C1(C)C)[O])(C)C |
SMILES |
CCOC(=O)C=CC1=CC(N(C1(C)C)[O])(C)C |
正規SMILES |
CCOC(=O)C=CC1=CC(N(C1(C)C)[O])(C)C |
同義語 |
ethyl 3-(2,2,5,5-tetramethylpyrrollinyl-1-oxyl)propen-2-oate ETPOP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



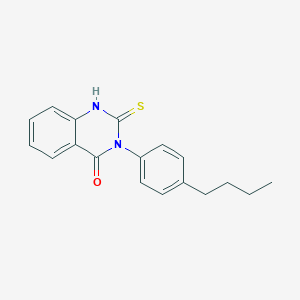
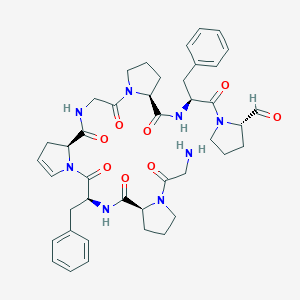
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)
